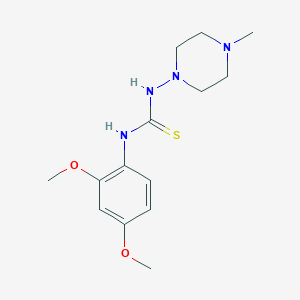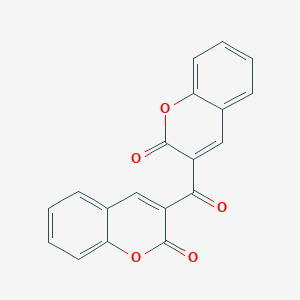
N-(1-isopropyl-2-methylpropyl)-4-methyl-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-isopropyl-2-methylpropyl)-4-methyl-3-nitrobenzamide, also known as NMNAT2 inhibitor, is a chemical compound that has gained attention in the scientific community due to its potential to treat neurodegenerative diseases. In
Mécanisme D'action
N-(1-isopropyl-2-methylpropyl)-4-methyl-3-nitrobenzamide inhibitor works by inhibiting the activity of this compound. This leads to a decrease in the levels of NAD+ and a reduction in the energy production in neurons. However, this also activates a cellular response known as the NAD+ salvage pathway, which increases the levels of NAD+ and promotes neuronal survival.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to increase the levels of NAD+ and promote neuronal survival in vitro and in vivo. It has also been found to improve cognitive function in animal models of neurodegenerative diseases. However, the long-term effects of this compound inhibitor on the body are not yet known.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(1-isopropyl-2-methylpropyl)-4-methyl-3-nitrobenzamide inhibitor is its specificity for this compound, which allows for targeted studies of the protein's role in neuronal health. However, the compound's potential toxicity and limited solubility may pose challenges in its use in lab experiments.
Orientations Futures
There are several future directions for the study of N-(1-isopropyl-2-methylpropyl)-4-methyl-3-nitrobenzamide inhibitor. One area of research is the development of more potent and selective inhibitors of this compound. Another direction is the investigation of the compound's effects on other cellular processes and pathways. Additionally, the potential use of this compound inhibitor in the treatment of other diseases, such as cancer, is an area of interest.
Méthodes De Synthèse
The synthesis of N-(1-isopropyl-2-methylpropyl)-4-methyl-3-nitrobenzamide inhibitor involves the reaction of 4-methyl-3-nitrobenzoic acid with isobutyryl chloride in the presence of a base. The resulting intermediate is then reacted with isopropylmagnesium chloride to form the final product. The purity of the compound is confirmed through NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
N-(1-isopropyl-2-methylpropyl)-4-methyl-3-nitrobenzamide inhibitor has been studied for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been found that this compound, a protein that is abundant in neurons, plays a crucial role in maintaining the health of neurons. This compound inhibitor has been shown to increase the levels of NAD+, a molecule that is important for energy production in cells, and promote neuronal survival.
Propriétés
IUPAC Name |
N-(2,4-dimethylpentan-3-yl)-4-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-9(2)14(10(3)4)16-15(18)12-7-6-11(5)13(8-12)17(19)20/h6-10,14H,1-5H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMUYHXUACWPTSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC(C(C)C)C(C)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]oxy}benzenecarboximidamide](/img/structure/B5753718.png)
![2-chloro-N-{[(3,4-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5753737.png)



![2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5753752.png)
![N-[2-(4-chlorophenyl)-1-(4-morpholinylcarbonyl)vinyl]acetamide](/img/structure/B5753753.png)

![2-(4-bromophenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5753767.png)


